ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group. The thiazole ring is then synthesized and attached to the pyrazole ring through a series of condensation reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate: Similar in structure but may have different substituents or functional groups.
1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Shares the pyrazole and chlorophenyl groups but differs in the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H17ClN4O3S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
ethyl 2-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17ClN4O3S/c1-4-26-17(25)15-10(2)20-18(27-15)21-16(24)14-9-13(22-23(14)3)11-7-5-6-8-12(11)19/h5-9H,4H2,1-3H3,(H,20,21,24) |
InChI Key |
DCUYPLWWJAVBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.